4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one

Catalog No.
S532488
CAS No.
62333-08-8
M.F
C30H32O9
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hy...

CAS Number

62333-08-8

Product Name

4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one

IUPAC Name

(3R,4R)-4-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)9-20-19(15-38-30(20)34)8-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1

InChI Key

PYLYQTVVQXPBIJ-OUZJQUPYSA-N

SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC(=C(C=C5)O)OC

Solubility

Soluble in DMSO

Synonyms

Lappaol A;

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC(=C(C=C5)O)OC

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC(=C(C=C5)O)OC

Description

The exact mass of the compound Lappaol A is 536.2046 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287066. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lappaol A is a naturally occurring furanoditerpene lactone found in the seeds of burdock (Arctium lappa) []. While burdock root has a long history of traditional medicinal use, Lappaol A has only recently been isolated and studied for its potential health benefits. Here's a look at some areas of scientific exploration:

Antioxidant Activity:

Some studies have shown that Lappaol A exhibits antioxidant properties. These properties may help protect cells from damage caused by free radicals [].

Anticancer Effects:

In vitro (laboratory) studies suggest that Lappaol A may have anticancer properties. For example, some research has found that Lappaol A can induce cell death in certain cancer cell lines [, ]. However, it's important to note that these are very early-stage studies, and more research is needed to understand how Lappaol A might affect cancer in humans.

Other Areas of Research:

There are ongoing investigations into the potential effects of Lappaol A on other health conditions. These include studies on its anti-inflammatory properties and its effects on liver health [, ]. However, more research is required to confirm these potential benefits.

The compound 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one is a complex organic molecule characterized by its unique structural features, including multiple aromatic rings and hydroxyl groups. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C30H32O9C_{30}H_{32}O_9, and it possesses a molecular weight of approximately 536.57 g/mol .

The chemical reactivity of this compound is influenced by its functional groups, particularly the hydroxyl (-OH) and methoxy (-OCH₃) groups. These groups can participate in various reactions such as:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially converting them into carbonyl compounds.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution, leading to derivatives with altered biological activities.

This compound exhibits a range of biological activities, primarily attributed to its benzofuran structure and hydroxyl substitutions. Key activities include:

  • Antioxidant Properties: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that compounds with similar structures can inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Some derivatives of benzofurans have shown efficacy against various microbial strains, indicating potential use as antimicrobial agents.

The synthesis of 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one typically involves multi-step organic reactions:

  • Formation of Benzofuran Backbone: Starting from appropriate phenolic precursors, the benzofuran core is synthesized through cyclization reactions.
  • Hydroxymethylation: The introduction of hydroxymethyl groups can be achieved using formaldehyde or related reagents under controlled conditions.
  • Methoxylation: Methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Final Coupling Reactions: The final structure is assembled through coupling reactions that link the various functionalized aromatic systems.

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its biological activity, it has potential applications in drug development for treating oxidative stress-related diseases and infections.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at reducing skin aging.
  • Agriculture: Compounds with similar structures have been explored as natural pesticides due to their antimicrobial properties.

Interaction studies focus on how this compound interacts with biological targets such as enzymes and receptors:

  • Enzyme Inhibition: Studies may reveal whether this compound inhibits specific enzymes involved in metabolic pathways related to inflammation or oxidative stress.
  • Receptor Binding Affinity: Investigating binding affinities to various receptors can provide insights into its potential therapeutic effects.

Several compounds share structural similarities with 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(+)-Dehydrodiconiferyl alcoholContains similar phenolic structuresExhibits strong antioxidant properties .
Lappaol AContains multiple methoxy and hydroxyl groupsKnown for anti-inflammatory effects .
Benzofuran derivativesGeneral class with varied substituentsDiverse biological activities depending on substitutions .

This compound's unique combination of functional groups and structural complexity distinguishes it from other similar compounds, potentially enhancing its bioactivity and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

536.20463259 g/mol

Monoisotopic Mass

536.20463259 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YU544603T7

Wikipedia

Lappaol a

Dates

Modify: 2024-02-18
1: Sun Q, Liu K, Shen X, Jin W, Jiang L, Sheikh MS, Hu Y, Huang Y. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L. Mol Cancer Ther. 2014 Jan;13(1):49-59. doi: 10.1158/1535-7163.MCT-13-0552. Epub 2013 Nov 12. PubMed PMID: 24222662.
2: Su S, Cheng X, Wink M. Natural lignans from Arctium lappa modulate P-glycoprotein efflux function in multidrug resistant cancer cells. Phytomedicine. 2015 Feb 15;22(2):301-7. doi: 10.1016/j.phymed.2014.12.009. Epub 2015 Jan 2. PubMed PMID: 25765837.
3: Tezuka Y, Yamamoto K, Awale S, Lia F, Yomoda S, Kadota S. Anti-austeric activity of phenolic constituents of seeds of Arctium lappa. Nat Prod Commun. 2013 Apr;8(4):463-6. PubMed PMID: 23738454.
4: Su S, Wink M. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans. Phytochemistry. 2015 Sep;117:340-50. doi: 10.1016/j.phytochem.2015.06.021. Epub 2015 Jul 1. PubMed PMID: 26141518.
5: Bastos MM, Kijjoa A, Cardoso JM, Gutiérrez AB, Herz W. Lignans and Other Constituents of Centaurea sphaerocephala ssp. polyacantha. Planta Med. 1990 Aug;56(4):403-5. PubMed PMID: 17221437.
6: Yue Z, Zi J, Zhu C, Lin S, Yang Y, Shi J. [Constituents of Gymnadenia conopsea]. Zhongguo Zhong Yao Za Zhi. 2010 Nov;35(21):2852-61. Chinese. PubMed PMID: 21322946.
7: Park SY, Hong SS, Han XH, Hwang JS, Lee D, Ro JS, Hwang BY. Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production. Chem Pharm Bull (Tokyo). 2007 Jan;55(1):150-2. PubMed PMID: 17202721.
8: Bruno M, Fazio C, Paternostro MP, Díaz JG, Herz W. Sesquiterpene lactones and other constituents of Centaurea napifolia. Planta Med. 1995 Aug;61(4):374-5. PubMed PMID: 7480191.
9: Yang M, Wang CM, Zhang Q, Han YF, Jia ZJ. Sesquiterpenes, lignans and other constituents from Saussurea macrota. Pharmazie. 2004 Dec;59(12):972-6. PubMed PMID: 15638090.
10: Shoeb M, MacManus SM, Kumarasamy Y, Jaspars M, Nahar L, Thoo-Lin PK, Nazemiyeh H, Sarker SD. Americanin, a bioactive dibenzylbutyrolactone lignan, from the seeds of Centaurea americana. Phytochemistry. 2006 Nov;67(21):2370-5. Epub 2006 Sep 22. PubMed PMID: 16996096.
11: Wang HY, Yang JS. [Studies on the chemical constituents of Arctium lappa L]. Yao Xue Xue Bao. 1993;28(12):911-7. Chinese. PubMed PMID: 8030415.

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